4'-Ethyl-2'-hydroxy-6'-oxo-1',6'-dihydro-1,3'-bipyridin-1-ium dichloride
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Overview
Description
4’-Ethyl-2’-hydroxy-6’-oxo-1’,6’-dihydro-1,3’-bipyridin-1-ium dichloride is a complex organic compound with a unique structure that includes both pyridine and pyridinium moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Ethyl-2’-hydroxy-6’-oxo-1’,6’-dihydro-1,3’-bipyridin-1-ium dichloride typically involves multi-step organic reactions. One common method involves the acylation of a pyridine derivative followed by cyclization and subsequent chlorination to introduce the dichloride moiety . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
4’-Ethyl-2’-hydroxy-6’-oxo-1’,6’-dihydro-1,3’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the pyridinium moiety back to pyridine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
4’-Ethyl-2’-hydroxy-6’-oxo-1’,6’-dihydro-1,3’-bipyridin-1-ium dichloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules make it useful in biochemical studies and drug development.
Mechanism of Action
The mechanism by which 4’-Ethyl-2’-hydroxy-6’-oxo-1’,6’-dihydro-1,3’-bipyridin-1-ium dichloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of the target molecule. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate: Used for synthesizing analogs with antitumor properties.
4-hydroxy-2-quinolones: Known for their analgesic and antimicrobial activities.
Uniqueness
4’-Ethyl-2’-hydroxy-6’-oxo-1’,6’-dihydro-1,3’-bipyridin-1-ium dichloride is unique due to its dual pyridine and pyridinium structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
62640-87-3 |
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Molecular Formula |
C12H14Cl2N2O2 |
Molecular Weight |
289.15 g/mol |
IUPAC Name |
4-ethyl-6-hydroxy-5-pyridin-1-ium-1-yl-1H-pyridin-1-ium-2-one;dichloride |
InChI |
InChI=1S/C12H12N2O2.2ClH/c1-2-9-8-10(15)13-12(16)11(9)14-6-4-3-5-7-14;;/h3-8H,2H2,1H3,(H-,13,15,16);2*1H |
InChI Key |
KUHRKDJDNAEGGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)[NH2+]C(=C1[N+]2=CC=CC=C2)O.[Cl-].[Cl-] |
Origin of Product |
United States |
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